N-(3-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(3-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 3-chloroaniline with 6,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of automated purification systems can streamline the production process, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized chromene derivatives.
Reduction: Reduced chromene derivatives.
Substitution: Substituted chromene derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenethyl)-4-nitrobenzamide: Similar in structure but contains a nitro group instead of the chromene moiety.
2-chloro-N-(3-chlorophenyl)nicotinamide: Contains a nicotinamide moiety instead of the chromene structure.
Uniqueness
N-(3-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its chromene core, which imparts distinct chemical and biological properties. The presence of the chromene moiety allows for unique interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H14ClNO3 |
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Molecular Weight |
327.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-6,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H14ClNO3/c1-10-6-14-15(21)9-17(23-16(14)7-11(10)2)18(22)20-13-5-3-4-12(19)8-13/h3-9H,1-2H3,(H,20,22) |
InChI Key |
PBPJKNXKKPZZKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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